Vidarabine Retains Full Activity Against Acyclovir-Resistant HSV-1 Mutants Lacking Viral Thymidine Kinase
In direct head-to-head testing against wild-type HSV-1 (KOS) and three acyclovir-resistant HSV-1 mutants, Vidarabine demonstrated no resistance in any tested mutant, including a TK-negative mutant (ACVr) and a TK-altered mutant (IUdRr). In contrast, ganciclovir exhibited marked resistance to both TK-deficient and TK-altered mutants, with antiviral activity significantly reduced relative to wild-type [1]. All tested wild-type HSV-1 and ACV-resistant HSV-1 mutants did not display resistance to Vidarabine [1].
| Evidence Dimension | Resistance profile against TK-deficient HSV-1 mutant (ACVr) |
|---|---|
| Target Compound Data | Full susceptibility; no resistance detected |
| Comparator Or Baseline | Ganciclovir: Resistant (TK activation required); Acyclovir: Resistant (TK-deficient) |
| Quantified Difference | Qualitative difference: Vidarabine fully active vs. GCV/ACV inactive |
| Conditions | HSV-1 wild-type KOS strain and three ACV-resistant mutants (ACVr: TK-negative; IUdRr: TK-altered; PAAr5: DNA polymerase mutant) in cell culture |
Why This Matters
For researchers studying ACV-resistant herpesvirus infections or screening compounds against TK-deficient viral strains, Vidarabine is the mechanistically appropriate tool compound, whereas ACV and GCV will yield false-negative results.
- [1] Choi YS, et al. Combined Effect of Ganciclovir and Vidarabine on the Replication, DNA Synthesis, and Gene Expression of Acyclovir-resistant Herpes Simplex Virus. Korean J Virol. 1989;19(1):1-14. View Source
